molecular formula C12H16BrNO3 B13517869 Methyl 2-(2-bromophenyl)-2-((2-methoxyethyl)amino)acetate

Methyl 2-(2-bromophenyl)-2-((2-methoxyethyl)amino)acetate

Cat. No.: B13517869
M. Wt: 302.16 g/mol
InChI Key: PVMUPILIQGAEKL-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromophenyl)-2-((2-methoxyethyl)amino)acetate is an organic compound that belongs to the class of esters It features a bromophenyl group, a methoxyethylamino group, and an acetate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromophenyl)-2-((2-methoxyethyl)amino)acetate typically involves the following steps:

    Amination: The attachment of the methoxyethylamino group.

    Esterification: The formation of the acetate ester.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution may introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Studied for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Potential use as a lead compound in drug discovery and development.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromophenyl)-2-((2-methoxyethyl)amino)acetate depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Binding: Interaction with cellular receptors to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-chlorophenyl)-2-((2-methoxyethyl)amino)acetate: Similar structure with a chlorine atom instead of bromine.

    Methyl 2-(2-fluorophenyl)-2-((2-methoxyethyl)amino)acetate: Similar structure with a fluorine atom instead of bromine.

Uniqueness

Methyl 2-(2-bromophenyl)-2-((2-methoxyethyl)amino)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

methyl 2-(2-bromophenyl)-2-(2-methoxyethylamino)acetate

InChI

InChI=1S/C12H16BrNO3/c1-16-8-7-14-11(12(15)17-2)9-5-3-4-6-10(9)13/h3-6,11,14H,7-8H2,1-2H3

InChI Key

PVMUPILIQGAEKL-UHFFFAOYSA-N

Canonical SMILES

COCCNC(C1=CC=CC=C1Br)C(=O)OC

Origin of Product

United States

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